3-Chloro-4-methoxypyridine hydrochloride
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Overview
Description
3-Chloro-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxypyridine hydrochloride typically involves the chlorination of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 3-chloro-4-methylpyridine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Nucleophilic substitution: Formation of 3-azido-4-methoxypyridine or 3-thiocyanato-4-methoxypyridine.
Oxidation: Formation of 3-chloro-4-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 3-chloro-4-methylpyridine.
Scientific Research Applications
3-Chloro-4-methoxypyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxypyridine hydrochloride largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
- 2-Chloro-4-methoxypyridine hydrochloride
- 3-Chloro-2-methoxypyridine hydrochloride
- 4-Chloro-3-methoxypyridine hydrochloride
Comparison: 3-Chloro-4-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
CAS No. |
861024-97-7 |
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Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
3-chloro-4-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H |
InChI Key |
ISMHTJGUMJXJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)Cl.Cl |
Origin of Product |
United States |
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